Home > Products > Screening Compounds P61526 > 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide -

8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide

Catalog Number: EVT-5685429
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: This can be achieved using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [, ].
  • Heterocycle formation: Reactions like Hantzsch thiazole synthesis [] are used to build the thiazole rings present in some derivatives.
  • Alkylation and acylation: These reactions introduce various substituents on the core structures [, ].
Molecular Structure Analysis
  • X-ray crystallography: Provides detailed information about bond lengths, bond angles, and spatial arrangement of atoms within the molecule [, , , , , , , , , , ].
  • NMR spectroscopy (1H, 13C): Offers insights into the connectivity of atoms and the electronic environment of different nuclei within the molecule [, , ].
  • Mass spectrometry: Determines the molecular weight and fragmentation pattern of the molecule [, , ].
Mechanism of Action
  • Target identification: Understanding the specific biological target(s) with which the compound interacts, such as enzymes or receptors [, , ].
  • Binding interactions: Characterizing the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) responsible for the binding affinity [, ].
  • Downstream effects: Investigating the cellular and physiological consequences of the compound binding to its target [, ].
Physical and Chemical Properties Analysis
  • Solubility: Determining the compound's solubility in various solvents, which is crucial for its formulation and bioavailability [, ].
  • Stability: Assessing the compound's stability under different conditions (e.g., temperature, pH) to ensure its shelf life and efficacy [].
  • LogP (partition coefficient): Measuring the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties [].
Applications
  • Antibacterial agents: These compounds can inhibit the growth of bacteria and are being explored as potential new antibiotics [, , ].
  • Anticancer agents: Some derivatives exhibit cytotoxic activity against cancer cell lines, making them promising candidates for anticancer drug development [, ].
  • Anti-inflammatory agents: These compounds can reduce inflammation by targeting various pathways and mediators involved in the inflammatory response [].
Future Directions
  • Optimizing existing compounds: Improving potency, selectivity, and pharmacokinetic properties [].
  • Exploring new chemical space: Synthesizing novel derivatives with improved biological activity profiles [].
  • Investigating mechanisms of action: Gaining a deeper understanding of how these compounds interact with their biological targets [, , ].
  • Developing new therapeutic applications: Exploring the potential of these compounds for treating other diseases [, ].

8-Methoxy-4-methyl-3-(N-[2′-amino-(1′,3′,4′)thia/oxa-diazol-5′-yl] substituted methyl)-amino thiocoumarins

  • Compound Description: This series includes various 8-methoxy-4-methyl-3-(N-[2′-amino-(1′,3′,4′)thia/oxa-diazol-5′-yl] substituted methyl)-amino thiocoumarins. The synthesis of these compounds involved using unreported 8-methoxy-4-methyl-3-[N-(2′-oxo-2′-methoxy-1′-substituted ethan-1′-yl) amino thiocoumarins as key intermediates [].
  • Relevance: These compounds share the core structure of an 8-methoxy-4-methyl substituted heterocycle with 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide. Both the target compound and this series contain a methyl group at the 4-position of the heterocyclic core and a methoxy group at the 8-position. The presence of the thiadiazole/oxadiazole ring system in these compounds highlights the exploration of heterocyclic substitutions on the core scaffold, similar to the benzoxazole group in the target compound.

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: This compound, TASP0382088, is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It exhibited strong enzyme inhibitory activity (IC50 = 4.8 nM) and inhibited TGF-β-induced Smad2/3 phosphorylation in cells (IC50 = 17 nM) [].
  • Relevance: TASP0382088 shares structural similarities with the target compound, 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, particularly the presence of a methoxy-substituted benzothiazole moiety. The 4-methyl-1,3-thiazol-2-yl group in TASP0382088 highlights the significance of incorporating substituted thiazole rings in drug discovery, similar to the benzoxazole ring system found in the target compound.

N-1,3-Benzoxazol-2-yl benzene sulfonamides

  • Compound Description: These are a series of novel compounds synthesized by cyclizing amino alcohols with cyanogen bromide to obtain 1,3-benzoxazol-2-amine, which were then reacted with substituted phenyl sulfonyl chlorides. These compounds were studied for their antimicrobial and antioxidant activity [].
  • Relevance: The N-1,3-benzoxazol-2-yl benzene sulfonamides share the 1,3-benzoxazol-2-yl core with 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide. This structural similarity highlights the relevance of the benzoxazole moiety in medicinal chemistry and its potential in various therapeutic areas.

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas

  • Compound Description: This series of compounds, represented as 8a-d in the research, were synthesized as part of a study investigating new antimicrobial agents [].
  • Relevance: While structurally more complex, these compounds share the benzo[d]oxazole moiety with 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide. This highlights the interest in this heterocycle for pharmaceutical development, although the specific activity and targets may differ between the compounds in this series and the target compound.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular conformation and packing within the crystal lattice [].
  • Relevance: This compound exhibits the 1,3-benzoxazol-2(3H)-one core, directly relevant to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, which features a substituted 1,3-benzoxazole moiety. This reinforces the importance of the benzoxazole structure in chemical and potentially biological contexts.

4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide

  • Compound Description: This compound is a new, selective carbonic anhydrase II inhibitor. Studies in rats and rabbits revealed it is metabolized to N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide [].
  • Relevance: This compound highlights the use of heterocyclic rings like oxazoles in medicinal chemistry, which is relevant to the benzoxazole structure in 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide. Both compounds incorporate a substituted aromatic ring linked to the heterocycle, suggesting potential shared structure-activity relationships.

3-(2-Methyl-1,3-dioxolan-2-yl)tropolone Methyl Ethers

  • Compound Description: This research focuses on the reactions of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone methyl ethers with various reagents like hydrazines and amidines [].
  • Relevance: While structurally distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, this study's exploration of diverse heterocyclic systems, particularly those incorporating oxygen and nitrogen, is relevant to the broader chemical space of the target compound. The reactions investigated could potentially be applied to the target compound or its intermediates for further derivatization.

Trimethyi((cis-4-methyl-1,3-dioxolan-2-yl)methyl)ammonium

  • Compound Description: This compound was analyzed through X-ray crystallography to understand its conformation. It is structurally related to certain muscarinic agents being investigated [].
  • Relevance: Although not directly analogous to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the presence of a 1,3-dioxolane ring system in this compound highlights the use of this heterocyclic motif in medicinal chemistry, indicating its potential relevance in the broader context of the target compound's structural features.

3-[(5-Methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound's crystal structure was analyzed to understand its molecular geometry and intermolecular interactions [].
  • Relevance: This compound shares the key 5-methyl-2-oxo-1,3-benzoxazol-3-yl structural element with 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide. The presence of this common fragment suggests potential shared synthetic pathways or starting materials, highlighting their connection within a specific chemical space.

4-Allyl-3-[(5-methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: The crystal structure of this compound was solved to determine its molecular conformation and crystal packing arrangements, particularly focusing on the hydrogen bonding and π-π stacking interactions [].
  • Relevance: This compound is structurally related to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, sharing the (5-methyl-2-oxo-1,3-benzoxazol-3-yl)methyl moiety. This similarity suggests potential commonalities in their chemical behavior and possible synthetic routes.

MK-0767 and its Sulfide Metabolite M25

  • Compound Description: MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide] is a thiazolidinedione-containing peroxisome proliferator-activated receptor agonist. Its sulfide metabolite, M25, is formed by CYP3A4-mediated ring opening and methylation. M25 is further oxidized to sulfoxide and sulfone metabolites [].
  • Relevance: While structurally different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the metabolic pathway of MK-0767 to M25 and its subsequent oxidation is relevant to understanding potential metabolic transformations of the target compound, particularly if it contains metabolically labile sites like the benzoxazole ring.

Ethyl 3-[N-[4-[4-[Amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is an antiaggregating agent that is metabolized in vivo to SR 121566, a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. SR 121787 exhibits potent antithrombotic effects and has good oral bioavailability [].
  • Relevance: Although SR 121787 is structurally distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, its development as an orally bioavailable prodrug highlights the importance of optimizing pharmacokinetic properties in drug design. This is relevant when considering potential therapeutic applications of the target compound.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This is a series of amide derivatives synthesized and evaluated for their antibacterial activity [].
  • Relevance: Although these compounds are not directly analogous to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, they exemplify the exploration of amide derivatives for their antibacterial properties, which may be relevant when considering potential biological activities of the target compound. The inclusion of heterocyclic rings and substituted phenyl groups in these compounds further highlights the shared structural features with the target compound.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. It exhibits favorable pharmacokinetic properties and has been explored as a clinical candidate for acute migraine treatment [].
  • Relevance: While structurally complex and different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the successful structure-based drug design of HTL22562 as a CGRP antagonist highlights the potential of this approach for developing therapeutics targeting specific receptors. If the target compound were to be explored for its biological activity, structure-based drug design could be a valuable strategy for optimization.

Thiopyrano[2,3,4-cd]indoles

  • Compound Description: This class of compounds acts as 5-lipoxygenase (5-LO) inhibitors, with potential applications in treating asthma and inflammatory diseases. SAR studies highlighted the importance of heteroatoms and alpha-ethyl substituted acids for improved potency [].
  • Relevance: Although the thiopyrano[2,3,4-cd]indoles are structurally different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, their development as 5-LO inhibitors highlights the importance of exploring diverse heterocyclic scaffolds for therapeutic purposes. The detailed SAR studies conducted on this class provide valuable insights into structural modifications that could potentially be applied to the target compound or related analogs during drug discovery efforts.

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

  • Compound Description: These compounds are potent and selective A2B adenosine receptor antagonists. Molecular modeling studies, including CoMFA, guided the design and optimization of this series, leading to improved selectivity and potency [].
  • Relevance: While structurally distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the successful application of molecular modeling in designing these A2B antagonists highlights its utility in drug discovery. If the target compound were to be explored for receptor binding or other biological activities, computational approaches could be valuable tools for optimization.

Bis[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol]-bis[5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinato]manganese(II)

  • Compound Description: This complex features a manganese(II) ion coordinated by ligands derived from fluconazole (an antifungal drug) and imazethapyr (a herbicide). The structure demonstrates the potential of these molecules to form diverse coordination architectures [].
  • Relevance: While this manganese complex is not directly related to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, it highlights the broader field of medicinal inorganic chemistry and the use of metal complexes in drug development. Although the target compound does not involve metal coordination, this study emphasizes the diverse applications of chemical principles relevant to drug design.

N-3-Substituted 9-Methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine-4(5H)-imines and Formamidine Derivatives

  • Compound Description: These compounds were synthesized using a microwave-assisted reaction starting from primary or cyclic secondary amines and methyl N-(3-cyano-8-methoxy-4H-[1]-benzopyran-2-yl)methanimidate as the key intermediate [].
  • Relevance: These compounds exemplify the use of microwave-assisted synthesis for preparing heterocyclic compounds. Although structurally different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, this approach might be applicable to the synthesis of the target compound or related analogs, offering advantages in terms of reaction time and efficiency.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Compound Description: The crystal structure of this compound was determined to analyze its conformation and the spatial arrangement of its constituent rings [].
  • Relevance: Although this compound is structurally distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, it highlights the significance of conformational analysis in understanding the structure-activity relationships of molecules. The presence of the methoxyphenyl and benzothiazole moieties in this compound, albeit in a different arrangement, suggests some shared chemical space with the target compound.

3-(2-N-(Aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Some derivatives showed promising activity against E. coli and P. aeruginosa, exceeding the potency of streptomycin [].
  • Relevance: These compounds are structurally related to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, sharing the core structure of a chromene ring system. The presence of the thiazole ring and various aryl and acyl substituents in these compounds highlights the potential for exploring similar modifications on the target compound to investigate their impact on biological activity.

8-Methoxy-4-methyl-quinoline Derivatives

  • Compound Description: This study focused on the synthesis and antibacterial activity of novel 8-methoxy-4-methyl-quinoline derivatives [].
  • Relevance: While these compounds differ structurally from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, they both belong to the broader class of methoxy-substituted heterocyclic compounds with potential biological activity. The research on these quinoline derivatives, particularly their antibacterial properties, highlights the value of exploring diverse heterocyclic systems for drug discovery, which may be relevant when considering the potential applications of the target compound.

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

  • Compound Description: This compound represents a class of BACE1 inhibitors studied for potential use in Alzheimer's disease treatment. Structural analysis revealed key interactions with the enzyme's flap region, contributing to its selectivity over BACE2 [].
  • Relevance: This compound, while distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide structurally, exemplifies the use of structure-based drug design to achieve selectivity for therapeutic targets. Although targeting different proteins, understanding how this compound interacts with BACE1 could provide insights into potential binding modes or interactions if the target compound were explored for enzymatic activity.

(3RS,4SR,5RS)-2-Benzyl-4-methoxycarbonyl-5-methyl-3-[(4RS)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]isoxazolidine

  • Compound Description: This compound is a product of the stereoselective addition of N-benzyl-C-alkylnitrones to methyl crotonate. The research focused on understanding the factors influencing diastereoselectivity in these reactions [].
  • Relevance: While this compound is not a direct analog of 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the study's focus on stereoselective synthesis is relevant to the broader context of medicinal chemistry. If the target compound possesses chiral centers or requires stereocontrolled synthesis, understanding the principles governing diastereoselectivity, as explored in this research, becomes crucial.

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol (Cotarnine)

  • Compound Description: This compound, cotarnine, is an oxidative degradation product of noscapine and has been synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde [].
  • Relevance: Although structurally different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the synthesis of cotarnine highlights the importance of chemical transformations and synthetic strategies in organic chemistry, which are relevant to the potential preparation or modification of the target compound.

Hexacyanoferrato(III)bis(μ-cyano){1,3-bis-[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol}copper(II) hexacyanoferrato(III)-μ-cyano-{1,3-bis(4-methyl-5-imidazol-1-yl)-ethylideneamino propan-2-ol}cuprate(II) tetradecahydrate

  • Compound Description: This complex compound consists of trinuclear cations and dinuclear anions. The structure is stabilized by hydrogen bonds involving water molecules, showcasing a network architecture [].
  • Relevance: While structurally unrelated to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the complex highlights the principles of coordination chemistry and the formation of intricate structures through hydrogen bonding. Although the target compound is not a coordination complex, understanding these principles is valuable in the broader context of molecular interactions and potential applications in materials science or supramolecular chemistry.

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of simeprevir, an antiviral drug used to treat hepatitis C. Its synthesis involves a multi-step process starting from 3-methyl-2-butanone [].
  • Relevance: Although structurally different from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, this compound's role as a key intermediate for an antiviral drug highlights the importance of synthetic organic chemistry in drug development. The multi-step synthesis also emphasizes the complexity often involved in preparing pharmaceutically relevant molecules.

N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine dimethanesulfonate

  • Compound Description: This compound is investigated for its potential in preventing and treating osteoporosis and bone fractures. The research also explores its use in treating allergic inflammatory diseases [].
  • Relevance: Although structurally dissimilar to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, this compound's investigation for treating bone diseases and inflammation highlights the broad therapeutic potential of small molecules. It underscores the importance of exploring diverse chemical structures for potential medicinal applications, which is relevant when considering the target compound.

[(4R,5R)-1,3-Bis(trifluoromethanesulfonyl)perhydro-1,3,2-benzodiazaphosphol-2-yl] Substituted Amines

  • Compound Description: This research details the preparation and evaluation of three new chiral, electron-deficient phosphine ligands: [(4R,5R)-1,3-bis(trifluoromethanesulfonyl)perhydro-1,3,2-benzodiazaphosphol-2-yl]diethylamine (IIIa), [(4R,5R)-1,3-bis(trifluoromethanesulfonyl)perhydro-1,3,2-benzodiazaphosphol-2-yl]dimethylamine (IIIb), and bis[(4R,5R)-1,3-bis(trifluoromethanesulfonyl)perhydro-1,3,2-benzodiazaphosphol-2-yl]methylamine (IV). The X-ray crystallography was employed to determine their structures and evaluate their pi-acceptor abilities [].
  • Relevance: While structurally distinct from 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the development of these phosphine ligands highlights the importance of chirality and electronic properties in ligand design, which are relevant considerations in various fields, including catalysis and medicinal chemistry.

(2S,4S,5S)-3-Chlorobenzoic acid 2-tert-butyl-5-hydroxy-5-methyl-1,3-dioxan-4-yl ester

  • Compound Description: The crystal structure of this compound was analyzed to confirm its relative configuration [].
  • Relevance: While not a direct structural analog to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the study's emphasis on stereochemistry and the determination of relative configuration using crystallography are broadly relevant to medicinal chemistry and drug development.

Alkyl 8-(2-Butyl-5-octyl-1,3-dioxolan-4-yl)octanoate Derivatives

  • Compound Description: These compounds were synthesized from used frying oil using a green, sonochemical method, with the aim of developing novel biolubricants [].
  • Relevance: While structurally dissimilar to 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, the study's focus on green chemistry principles and the use of renewable resources like used frying oil highlights the increasing importance of sustainable practices in chemical synthesis. This is broadly relevant to the development and potential production of the target compound or any other pharmaceutical or chemical product.

Coordination Polymers Based on 1,4-Bis(imidazol-1-yl-methyl)benzene and Aromatic Dicarboxylic Acids

  • Compound Description: This research reports the synthesis and characterization of nine coordination polymers, which are metal-organic frameworks formed by the self-assembly of metal ions and organic ligands. These polymers were characterized using techniques like FT-IR spectroscopy, elemental analysis, TGA, and single-crystal X-ray diffraction [].
  • Relevance: While not directly related to the structure of 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide, this research on coordination polymers exemplifies the principles of supramolecular chemistry and the formation of complex architectures through metal-ligand interactions.

Properties

Product Name

8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide

IUPAC Name

8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-12-5-3-7-15-18(12)22-17(26-15)10-21-20(23)14-9-13-6-4-8-16(24-2)19(13)25-11-14/h3-8,14H,9-11H2,1-2H3,(H,21,23)

InChI Key

QERWUCMXWYWVRB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)OC(=N2)CNC(=O)C3CC4=C(C(=CC=C4)OC)OC3

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CNC(=O)C3CC4=C(C(=CC=C4)OC)OC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.